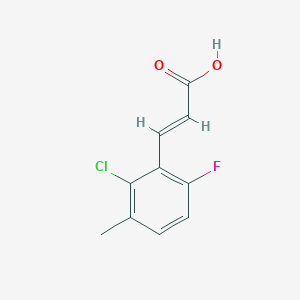

2-Chloro-6-fluoro-3-methylcinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol . It is a derivative of cinnamic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

Potential Chemical Reactions

Given its structure, 2-Chloro-6-fluoro-3-methylcinnamic acid can participate in various chemical reactions typical of α,β-unsaturated carboxylic acids and halogenated aromatic compounds. These include:

-

Esterification : Reaction with alcohols to form esters under acidic conditions.

-

Hydrogenation : Reduction of the double bond using catalysts like palladium or platinum under a hydrogen atmosphere.

-

Nucleophilic Substitution : Replacement of halogen atoms by nucleophiles, potentially facilitated by the presence of electron-withdrawing fluorine.

-

Conjugate Addition : Addition of nucleophiles to the double bond, which can be influenced by the electron-withdrawing effects of the fluorine and chlorine substituents.

Reaction Conditions and Catalysts

The efficiency and selectivity of these reactions often depend on conditions such as temperature, solvent choice, and the presence of catalysts. For example:

-

Temperature : Ranges from 0°C to 100°C depending on the reaction type.

-

Solvents : Inert solvents like dichloromethane or toluene are commonly used.

-

Catalysts : Palladium or platinum for hydrogenation, and strong acids or bases for other reactions.

Analytical Techniques

Monitoring the progress and purity of reactions involving this compound typically involves analytical techniques such as:

-

Thin-Layer Chromatography (TLC) : For tracking reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For determining the structure and purity of products.

Data Tables

Given the lack of specific data on this compound, we can consider analogous compounds for insights. For instance, the effects of halogen substituents on the reactivity of cinnamic acids are well-documented:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Chloro-6-fluoro-3-methylcinnamic acid is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs with enhanced efficacy against various diseases. For instance, its derivatives have shown potential in treating bacterial infections and cancer due to their antimicrobial and cytotoxic properties .

Research indicates that this compound exhibits biological activities such as:

Material Science

In material science, this compound is explored for its potential in developing new materials with specific chemical properties. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it a valuable building block for synthesizing complex molecules.

Antibacterial Efficacy Study

A comparative study examined the antibacterial activity of various cinnamic acid derivatives, highlighting that modifications in molecular structure can significantly enhance antibacterial effects against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that certain derivatives exhibited low toxicity while maintaining high antibacterial efficacy .

Cytotoxicity Assessment

Research evaluating the cytotoxic effects on mammalian cell lines indicated that some derivatives of this compound demonstrated low toxicity levels while effectively inhibiting bacterial growth. This suggests a favorable therapeutic index for potential drug development .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-fluorocinnamic acid

- 2-Fluoro-3-methylcinnamic acid

- 2-Chloro-6-methylcinnamic acid

Uniqueness

2-Chloro-6-fluoro-3-methylcinnamic acid is unique due to the specific combination of chlorine, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Actividad Biológica

2-Chloro-6-fluoro-3-methylcinnamic acid (CAS No. 261762-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing available research findings, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClFO2 |

| Molecular Weight | 214.62 g/mol |

| IUPAC Name | 3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |

| Solubility | Not available |

The compound features a unique combination of chlorine and fluorine substituents on the aromatic ring, which is believed to enhance its biological activity by increasing binding affinity to molecular targets.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms can modulate the compound's lipophilicity and metabolic stability, facilitating its ability to penetrate biological membranes and interact with target sites effectively. This interaction may lead to:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in various biochemical pathways, disrupting cellular functions.

- Modulation of Receptor Functions: It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Anti-inflammatory Properties

While specific studies focusing solely on the anti-inflammatory effects of this compound are scarce, compounds in the cinnamic acid family often exhibit such properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

-

Antibacterial Efficacy Study:

A comparative study involving various cinnamic acid derivatives demonstrated that compounds with similar structures to this compound were effective against multiple bacterial strains, including MRSA. The study highlighted that modifications in the molecular structure could enhance antibacterial activity . -

Cytotoxicity Assessment:

In evaluating the cytotoxic effects on primary mammalian cell lines, certain derivatives showed low toxicity while maintaining antibacterial efficacy. This suggests that this compound may possess a favorable therapeutic index .

Propiedades

Número CAS |

261762-89-4 |

|---|---|

Fórmula molecular |

C10H8ClFO2 |

Peso molecular |

214.62 g/mol |

Nombre IUPAC |

3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14) |

Clave InChI |

XURAOUQFLKLYBV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |

SMILES canónico |

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.